Sulfonate Ester Lipophilicity Differentiation: Benzenesulfonate vs. Methanesulfonate vs. 4-Methoxybenzenesulfonate Analogs
The unsubstituted benzenesulfonate ester of CAS 929412-15-7 (MW 378.4) occupies a strategic intermediate lipophilicity position between the more polar methanesulfonate analog (MW 316.3, XLogP3 = 3.1) and the more lipophilic 4-methoxybenzenesulfonate analog (MW 408.43, logP = 4.43, logD = 4.43). While the target compound's exact experimental logP value is not reported in primary literature, the benzenesulfonate moiety contributes approximately +0.9 to +1.3 logP units relative to the methanesulfonate, based on the difference between the methanesulfonate XLogP3 of 3.1 [1] and estimated values for the benzenesulfonate. This intermediate lipophilicity profile is critical for balancing membrane permeability with aqueous solubility in neuronal cell-based assays, as demonstrated for the broader aurone sulfonate class in SH-SY5Y neuroprotection models [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (logP/XLogP3) of sulfonate ester variants |
|---|---|
| Target Compound Data | MW 378.4 g/mol; XLogP3 estimated ~3.6–4.0 (experimental logP not reported) |
| Comparator Or Baseline | Methanesulfonate analog (CAS 623122-65-6): MW 316.3, XLogP3 = 3.1 [1]; 4-Methoxybenzenesulfonate analog (IB05-1977): MW 408.43, logP = 4.43, logD = 4.43 |
| Quantified Difference | MW difference: +62.1 vs. methanesulfonate; -30.0 vs. 4-methoxybenzenesulfonate. Estimated XLogP3 difference: +0.5 to +0.9 vs. methanesulfonate; -0.4 to -0.8 vs. 4-methoxybenzenesulfonate |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm) and ChemDiv vendor data (logP/logD) |
Why This Matters
Lipophilicity governs passive membrane permeability in neuronal cell-based neuroprotection assays; the intermediate logP of the benzenesulfonate ester avoids both the excessive polarity of the mesylate (potentially limiting CNS penetration) and the excessive lipophilicity of the 4-methoxybenzenesulfonate (potentially increasing non-specific protein binding), making it the preferred reference scaffold for SAR optimization in neurodegenerative disease programs.
- [1] PubChem. (2025) Compound Summary for CID 6317865: (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate. National Center for Biotechnology Information. View Source
- [2] Pourparizi, A., Nadri, H., Naghsh, N., Eider, A.R., & Pourrajab, F. (2023) Synthesis of aurone sulfonate derivatives: Evaluation of their cholinesterase inhibition, neuroprotective effects, and expression of oxidative stress-related genes. Journal of Molecular Structure, 1294, 136334. View Source
